6-(Phenylamino)nicotinaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
6-anilinopyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c15-9-10-6-7-12(13-8-10)14-11-4-2-1-3-5-11/h1-9H,(H,13,14) |
InChI Key |
OEIURRDRVYLCCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Contextualization Within Nicotinaldehyde Derivatives and Pyridine Chemistry
6-(Phenylamino)nicotinaldehyde is a derivative of nicotinaldehyde, which is pyridine-3-carbaldehyde. This positions it within the broader family of pyridine (B92270) scaffolds, which are six-membered heterocyclic aromatic rings containing one nitrogen atom. The pyridine moiety is a fundamental structural unit in a vast number of biologically active compounds, including vitamins like niacin (nicotinic acid) and pyridoxine, as well as thousands of pharmaceutical drugs. chemicalbook.comnih.gov Its presence can significantly influence a molecule's solubility, basicity, and ability to interact with biological targets. chemicalbook.comvulcanchem.com
Significance As a Building Block and Molecular Scaffold in Chemical Synthesis
Established Synthetic Routes
The established synthetic pathways to this compound and its analogs primarily rely on building the C-N bond between the pyridine and phenyl rings, followed by the formation of the aldehyde group.
Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile replaces a leaving group on an electrophilic substrate. byjus.com In the context of pyridine chemistry, the carbon-halogen bond is polarized, with the carbon atom carrying a partial positive charge, making it susceptible to nucleophilic attack. libretexts.org The synthesis of the phenylamino-pyridine scaffold often employs a nucleophilic substitution reaction where an aniline derivative displaces a halogen atom on a pyridine ring. atlantis-press.com
A common approach involves the reaction of a halogenated nicotinic acid with an aniline. atlantis-press.com This reaction is a type of nucleophilic aromatic substitution. The reactivity of the haloalkane in such substitutions generally increases down the group, with iodides being the most reactive and fluorides the least. libretexts.org The strength of the base and the leaving group's ability to stabilize a negative charge are crucial factors. organic-chemistry.org Good leaving groups are typically weak bases. byjus.comgatech.edu For instance, the synthesis of 2-((4-substituted phenyl)amino)nicotinic acid derivatives proceeds via the reaction of 2-chloronicotinic acid with various anilines. atlantis-press.com This bimolecular nucleophilic substitution (SN2) type reaction is sensitive to steric effects and results in the formation of a new carbon-nitrogen bond. byjus.comdalalinstitute.com
The introduction of the aldehyde functional group onto the nicotinic acid framework is typically achieved through a sequence of reduction and oxidation reactions. atlantis-press.com
Reductive Transformations: The carboxylic acid group of the intermediate, such as 2-(phenylamino)nicotinic acid, is reduced to a primary alcohol. atlantis-press.com This transformation can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an inert solvent such as tetrahydrofuran (B95107) (THF). atlantis-press.com Another method for the preparation of nicotinaldehydes involves the reduction of the corresponding nicotinic acid morpholinamides using lithium alkoxyaluminum hydrides. google.com
Oxidative Transformations: The primary alcohol obtained from the reduction step is then oxidized to the desired aldehyde. atlantis-press.com Various oxidizing agents can be employed for this purpose. Pyridinium (B92312) dichromate (PDC) is an effective reagent for the oxidation of primary alcohols to aldehydes. atlantis-press.com Other chromium(VI) reagents are also commonly used for such transformations. ucr.edu Care must be taken to avoid over-oxidation to the carboxylic acid, a common side reaction when using strong oxidizing agents. ucr.edu
Precursors and Reagents in the Synthesis of this compound
The selection of appropriate starting materials and reagents is critical for the successful synthesis of this compound.
The primary precursors for the synthesis of the core structure are halogenated nicotinic acids and aniline or its derivatives. atlantis-press.com 2-Chloronicotinic acid is a commonly used halogenated precursor. atlantis-press.com The chlorine atom at the 2-position of the pyridine ring acts as a leaving group in the nucleophilic substitution reaction with anilines. atlantis-press.com
The choice of aniline can be varied to produce a range of substituted analogs. For example, 4-substituted anilines have been used to synthesize corresponding 2-((4-substituted phenyl)amino)nicotinic acids. atlantis-press.com
A key intermediate in the synthesis of this compound is 2-(phenylamino)nicotinic acid. atlantis-press.com This intermediate is formed through the nucleophilic substitution reaction between a halogenated nicotinic acid and aniline. atlantis-press.com The synthesis of 2-(phenylamino)nicotinic acid itself has been a subject of study, with methods like the Ullman reaction or reacting 2-chloronicotinic acid with anilines in water being reported. researchgate.net
Optimization of Synthetic Pathways and Reaction Conditions
Efforts have been made to optimize the synthetic route to improve yields, reduce reaction times, and employ more environmentally benign conditions. atlantis-press.com Optimization strategies often focus on the choice of solvents, catalysts, reaction temperatures, and purification methods. google.com
In the synthesis of 2-((4-substituted phenyl)amino)nicotinic acid, carrying out the nucleophilic substitution in acetic acid at 100°C for 2 hours has been reported as an effective method. atlantis-press.com For the reduction step, the use of lithium aluminum hydride in THF at a controlled temperature below 0°C is crucial for a successful transformation. atlantis-press.com The subsequent oxidation using pyridinium dichromate at room temperature for several hours has been shown to provide the target aldehyde. atlantis-press.com Through such optimization, a total yield of 59.49% over the three steps has been achieved for related compounds. atlantis-press.com The development of one-pot or domino reactions, where multiple transformations occur in a single reaction vessel, represents a further area for optimization, potentially increasing efficiency and reducing waste. researchgate.net
Data Tables
Table 1: Synthetic Steps for 2-((4-Substituted Phenyl)amino)nicotinaldehyde
| Step | Reaction Type | Starting Materials | Reagents | Product |
| 1 | Nucleophilic Substitution | 2-Chloronicotinic acid, 4-Substituted anilines | Acetic acid | 2-((4-Substituted Phenyl)amino)nicotinic acid |
| 2 | Reduction | 2-((4-Substituted Phenyl)amino)nicotinic acid | Lithium aluminum hydride, THF | (2-((4-Substituted Phenyl)amino)pyridin-3-yl)methanol |
| 3 | Oxidation | (2-((4-Substituted Phenyl)amino)pyridin-3-yl)methanol | Pyridinium dichromate | 2-((4-Substituted Phenyl)amino)nicotinaldehyde |
Source: Adapted from research on the synthesis of related compounds. atlantis-press.com
Table 2: Optimized Reaction Conditions for the Synthesis of 2-((4-Substituted Phenyl)amino)nicotinaldehyde Analogs| Step | Temperature | Duration | Solvent | Key Observations |
| Nucleophilic Substitution | 100 °C | 2 hours | Acetic Acid | Reaction completion monitored by TLC. |
| Reduction | < 0 °C | 6.5 hours | THF | Slow addition of reagents to control temperature is critical. |
| Oxidation | Room Temperature | 7 hours | Not specified | Filtration and concentration under reduced pressure for product isolation. |
Source: Based on optimized procedures for analogous compounds. atlantis-press.com
An in-depth examination of synthetic methodologies for producing this compound and its structural analogs reveals a variety of chemical strategies. These approaches are primarily centered on the formation of the critical phenylamino-pyridine bond and the introduction or modification of the aldehyde functional group. The following section details analogous synthetic approaches that have been successfully employed for related phenylamino-nicotinaldehyde structures, providing a foundational understanding for the synthesis of the target compound.
Reactivity and Chemical Transformations of 6 Phenylamino Nicotinaldehyde
Condensation Reactions Leading to Schiff Bases
One of the most characteristic reactions of 6-(Phenylamino)nicotinaldehyde is its condensation with primary amines to form Schiff bases, also known as imines. This transformation targets the aldehyde functionality and is a cornerstone of imine chemistry, providing a pathway to a wide array of derivatives with applications in coordination chemistry and materials science.
The formation of a Schiff base from this compound and a primary amine is a reversible nucleophilic addition-elimination reaction. The process is typically catalyzed by either an acid or a base, or can sometimes proceed upon heating.
The generally accepted mechanism involves two main stages:
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde group in this compound. This step results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral aminoalcohol, commonly referred to as a carbinolamine or hemiaminal.
Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom, typically under acidic conditions, turning the hydroxyl group into a good leaving group (water). Subsequently, the nitrogen's lone pair of electrons forms a double bond with the adjacent carbon, expelling a water molecule. Deprotonation of the nitrogen atom yields the final imine (Schiff base) product and regenerates the acid catalyst.
While this compound itself is an achiral molecule, the formation of Schiff bases from this precursor can introduce stereochemical complexity.
E/Z Isomerism: The resulting carbon-nitrogen double bond (C=N) of the imine is stereogenic, allowing for the formation of E and Z geometric isomers. The relative stability of these isomers is influenced by the steric bulk of the substituents attached to the nitrogen atom and the imine carbon. In many cases, the E-isomer is thermodynamically favored due to reduced steric hindrance.
Further Derivatization Reactions at the Nicotinoyl and Phenylamino (B1219803) Moieties
Beyond Schiff base formation, both the aldehyde and the phenylamino groups of this compound serve as handles for further chemical modifications, enabling the synthesis of a broad spectrum of derivatives.
The aldehyde group is one of the most versatile functional groups in organic chemistry and can undergo a variety of transformations.
Oxidation: The aldehyde can be readily oxidized to a carboxylic acid, yielding 6-(phenylamino)nicotinic acid. This transformation can be achieved using a range of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Ag₂O) to avoid over-oxidation of other parts of the molecule. ucr.edukhanacademy.orgpreparatorychemistry.comunizin.org
Reduction: The aldehyde group can be selectively reduced to a primary alcohol, forming [6-(phenylamino)pyridin-3-yl]methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ucr.eduyoutube.com
Wittig Reaction: The aldehyde can be converted into an alkene through the Wittig reaction. wikipedia.orgbyjus.com By reacting this compound with a phosphorus ylide (Wittig reagent), the carbonyl oxygen is replaced with a carbon-carbon double bond, allowing for the introduction of various substituted vinyl groups at this position. nih.govpearson.comcommonorganicchemistry.com This provides a powerful method for carbon-carbon bond formation. wikipedia.orgbyjus.com
Table 1: Selected Derivatization Reactions of the Aldehyde Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, CrO₃, Ag₂O | Carboxylic Acid (-COOH) |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) |
| Wittig Olefination | Ph₃P=CHR | Alkene (-CH=CHR) |
| Reductive Amination | Amine, NaBH₃CN | Secondary/Tertiary Amine |
Reactions Involving the Phenylamino Moiety
The phenylamino group consists of a secondary amine and an attached phenyl ring, both of which can participate in further reactions.
N-Alkylation/N-Acylation: The secondary amine possesses an N-H bond that can be substituted. N-alkylation can introduce an alkyl group onto the nitrogen atom, forming a tertiary amine. N-acylation, reacting the amine with an acyl chloride or anhydride, would yield an amide. These modifications can significantly alter the electronic properties and steric environment of the molecule.
Electrophilic Aromatic Substitution: The phenylamino group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution on the attached phenyl ring. lkouniv.ac.inwikipedia.orglibretexts.orgmasterorganicchemistry.comresearchgate.net This allows for the introduction of various electrophiles, such as halogens (halogenation), nitro groups (nitration), or sulfonic acid groups (sulfonation), at the positions ortho and para to the amino substituent. Conversely, the pyridine (B92270) ring itself is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the ring nitrogen. wikipedia.org
Potential for Cyclization and Heterocycle Formation via Intramolecular Reactions
The structure of this compound, featuring an aldehyde and a secondary amine in proximity on a pyridine scaffold, presents opportunities for intramolecular cyclization to form fused heterocyclic systems. While direct cyclization is not spontaneous, derivatives of this compound can be designed to undergo such reactions.
For instance, a derivative featuring an activating group on the phenyl ring could undergo an intramolecular electrophilic attack. A more common strategy involves a reaction analogous to the Pictet-Spengler reaction . nih.govwikipedia.orgnih.gov If a derivative of this compound were modified to place a nucleophilic center (like an activated aromatic ring) at an appropriate distance from an imine formed from the aldehyde, an intramolecular cyclization could be induced. For example, if the phenylamino group were replaced by a β-arylethylamine, the resulting imine could cyclize onto the aryl ring under acidic conditions to form a tetrahydro-β-carboline or a related fused system. wikipedia.orgresearchgate.netresearchgate.net
Furthermore, radical cyclization presents another potential pathway. If a suitable radical precursor (e.g., an aryl halide) is installed on the phenylamino moiety, an intramolecular radical reaction could be initiated to form a new C-C bond with the pyridine ring, leading to polycyclic heteroaromatic structures. researchgate.netnih.govbeilstein-journals.org Such strategies are valuable in the synthesis of complex, nitrogen-containing scaffolds. nih.govacs.orgresearchgate.netnih.govclockss.orgrsc.org
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 6-(Phenylamino)nicotinic acid |
| [6-(Phenylamino)pyridin-3-yl]methanol |
| Lithium aluminum hydride |
| Phenyl lithium |
| Potassium permanganate |
| Silver oxide |
| Sodium borohydride |
| Toluene |
Coordination Chemistry and Ligand Design Incorporating 6 Phenylamino Nicotinaldehyde
Role as a Multidentate Ligand
Without experimental evidence, it is not possible to definitively characterize 6-(Phenylamino)nicotinaldehyde as a multidentate ligand. A discussion of its potential coordination modes would be purely theoretical.
Characterization of Coordination Modes (e.g., Bidentate, Tridentate)
There is no published data to confirm whether this compound acts as a bidentate or tridentate ligand, or if it exhibits other coordination behaviors.
Electronic Properties Influencing Metal-Ligand Interactions (e.g., Pi-Acceptor Properties)
The electronic influence of the phenylamino (B1219803) and aldehyde substituents on the pyridine (B92270) ring could be hypothesized, but without experimental or computational data, its specific pi-acceptor or sigma-donor properties remain unquantified.
Formation of Metal Complexes
The synthesis and characterization of transition metal complexes with this ligand have not been reported in the searched scientific literature.
Synthesis and Characterization of Transition Metal Complexes
No specific synthetic procedures or characterization data for transition metal complexes of this compound were found.
Coordination Geometry and Stereochemistry of Complexes
Information regarding the coordination geometry (e.g., octahedral, tetrahedral, square planar) and stereochemistry of complexes involving this ligand is not available.
Structural Analysis of Coordination Compounds
No structural data, such as that obtained from X-ray crystallography, is available for any coordination compounds of this compound.
Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the coordination chemistry, spectroscopic characterization, or X-ray crystallographic studies of metal complexes involving the compound “this compound”.
The performed searches aimed to retrieve data on the synthesis, ligand properties, and structural analysis of metal complexes with this specific ligand. However, the scientific literature readily accessible through these searches does not appear to contain studies focused on the coordination chemistry of this compound.
Consequently, it is not possible to provide the requested article with the specified sections on spectroscopic characterization and X-ray crystallographic studies, as no experimental data or research findings for this particular compound and its metal complexes could be located.
It is possible that the coordination chemistry of this compound is a novel area of research with limited or no published data at this time. Therefore, the information required to generate the requested scientifically accurate and detailed article is not currently available in the public domain.
Advanced Applications in Chemical Research
Catalysis
The inherent coordination sites within 6-(Phenylamino)nicotinaldehyde, specifically the pyridine (B92270) nitrogen and the amino group, make it an excellent candidate for ligand development in catalysis. These sites can chelate to a metal center, creating stable and catalytically active metal-ligand complexes.
Design and Development of Metal-Ligand Catalytic Systems
The design of ancillary ligands is crucial for modifying the structural and reactive properties of metal complexes, directly influencing the discovery of new reactivity and the development of catalytic protocols. wiley.com The this compound scaffold offers a bidentate coordination environment that can form stable six-membered chelate rings with metal centers. researchgate.net Researchers have explored derivatives of this scaffold to create diverse catalytic systems. The electronic and steric properties of these catalysts can be fine-tuned by modifying the substituents on the phenyl ring or the pyridine core. researchgate.net
For instance, related pyridyl-formamidine ligands, which share the bidentate N,N-coordination motif, have been shown to coordinate with various metal centers. researchgate.net The synthesis of such ligands is often straightforward, allowing for the creation of a library of ligands for screening in different catalytic reactions. researchgate.net The development of metal-organic frameworks (MOFs) represents another avenue, where aldehyde-functionalized pyridine derivatives, like nicotinaldehyde, are used to post-synthetically modify the framework, introducing new catalytic sites. nih.gov A zirconium-based MOF, after functionalization with nicotinaldehyde and subsequent coordination with copper(II) acetate, demonstrated enhanced catalytic activity for the synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov
Table 1: Examples of Catalytic Systems Utilizing Pyridine-Based Ligands
| Catalyst Type | Metal Center | Ligand Core Structure | Application | Reference |
|---|---|---|---|---|
| Metal-Organic Framework | Zr, Cu | Nicotinaldehyde-functionalized DMOF | Synthesis of pyrazolo[3,4-b]pyridines | nih.gov |
| Homogeneous Complex | Pd, Pt | Phosphinito–phosphinous acid | Alcohol oxidation | researchgate.net |
| Homogeneous Complex | Mn(II), Fe(III), Cu(II) | Quinoxaline-carboxalidine phenol (B47542) | Phenol hydroxylation | researchgate.net |
| Metallodendrimer | Pd | Poly(propylene imine) pyridylimine | Not specified | researchgate.net |
Investigation of Catalytic Mechanisms and Selectivity
Understanding the mechanism of a catalytic reaction is fundamental to improving its efficiency and selectivity. For catalysts derived from this compound, the electronic interplay between the phenylamino (B1219803) group and the pyridine ring can significantly influence the metal center's reactivity. Theoretical studies, such as those using density functional theory (DFT), can be employed to elucidate reaction pathways. mdpi.com For example, in a study on a different bicyclic pyridine system, DFT calculations were used to understand the formation mechanism, revealing the process involves heterocyclization followed by oxidative cyclization. mdpi.com
The selectivity of a catalyst is often governed by the steric and electronic environment created by the ligand. In catalytic phenol hydroxylation, coordinatively unsaturated metal complexes of a Schiff base ligand were found to be active catalysts, while a coordinatively saturated nickel(II) complex showed poor activity. researchgate.net The major product was catechol, indicating selectivity in the oxidation process, which was attributed to the specific coordination geometry around the active metal center. researchgate.net Similarly, in asymmetric catalysis, the chirality of the ligand is paramount for achieving high enantioselectivity. researchgate.net While this compound itself is achiral, it can be derivatized to create chiral ligands for such applications.
Materials Science and Functional Materials Development
The structural characteristics of this compound make it a valuable component in the construction of advanced functional materials, including sensors and complex supramolecular structures.
Development of Chemical Sensors and Probes
Chemical sensors often rely on the specific interaction between an analyte and a receptor molecule, which transduces this interaction into a measurable signal. The this compound structure possesses features ideal for sensor development. The pyridine nitrogen can act as a protonation site or a metal-binding site, while the aldehyde group can undergo specific reactions, such as condensation with amines or oximation, leading to changes in optical or electrochemical properties. researchgate.net
Luminescent metal-organic frameworks (MOFs) and coordination polymers have been extensively studied as chemical sensors for metal ions. mdpi.com The pyridine motif is a common linker in these materials. The emission properties of such materials can be quenched or enhanced upon interaction with specific analytes, forming the basis of a sensing mechanism. For example, a MOF containing a 2-pyridyl oxime ligand exhibited selectivity for the adsorption of Fe(III) ions, which was demonstrated through various techniques including UV-vis spectroscopy and magnetism. mdpi.com This suggests that a material constructed from this compound could potentially be developed into a sensor for specific metal ions or other analytes.
Table 2: Principles in Sensor Development Relevant to the Scaffold
| Sensing Principle | Key Structural Feature | Potential Analyte | Signal Change | Reference |
|---|---|---|---|---|
| Luminescence Quenching/Enhancement | Pyridine-based MOF/Coordination Polymer | Metal Ions (e.g., Fe³⁺) | Change in fluorescence/phosphorescence | mdpi.com |
| Oximation Reaction | Aldehyde Group | Formaldehyde | Change in conductivity | researchgate.net |
| Colorimetric Change | Coordination with Metal Ions | Various Cations | Change in UV-Vis absorption spectrum | frontiersin.org |
Role as Linkers in Supramolecular Assemblies and Coordination Polymers
Coordination polymers are materials formed by linking metal ions (nodes) with organic ligands (linkers). bath.ac.uk The properties of these materials are highly tunable and depend on the geometry of the metal ion and the structure of the organic linker. mdpi.com this compound, with its multiple coordination sites (pyridine-N, amine-N, and aldehyde-O after potential transformation), can act as a versatile linker to build one-, two-, or three-dimensional networks. frontiersin.orgbath.ac.uk
Pyridine-based ligands are widely used in the synthesis of coordination polymers due to their robust coordination chemistry. frontiersin.org For example, bipyridine analogs have been used with Ag⁺ cations and rhenium cluster anions to form a series of coordination polymers with varied dimensionalities, from 1D ribbons to 3D frameworks. mdpi.com The aldehyde group on the this compound scaffold provides an additional site for post-synthetic modification, allowing for the introduction of further functionality into the polymer network. The flexibility of the phenylamino group can also influence the final topology of the supramolecular assembly, potentially leading to novel materials with interesting properties in areas like gas storage or catalysis. nih.gov
Chemical Biology and Medicinal Chemistry (as a scaffold for chemical exploration)
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule. The pyridine ring is considered a "privileged scaffold" because it is found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities. mdpi.com The this compound framework combines the pyridine scaffold with an amino-aryl moiety, providing a rich platform for developing new therapeutic agents.
This scaffold can be systematically modified at several positions: the aldehyde can be converted into various functional groups (e.g., imines, alcohols, carboxylic acids), the phenyl ring can be substituted to modulate electronic properties and binding interactions, and the pyridine nitrogen offers a site for potential N-oxide formation or quaternization. nih.gov
Research on related structures has demonstrated significant potential. For example, a series of 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives, which also feature a core aromatic system linked to a phenyl group, were synthesized and evaluated as antiproliferative agents. nih.gov Modifications at a key position on the scaffold, replacing an aldehyde with carboxylate or nitrile groups, led to compounds with varying cytotoxic activities. nih.gov Similarly, a 6-arylaminobenzamide derivative was assessed as a potential core scaffold for developing radiotracers for positron emission tomography (PET) imaging, highlighting the utility of such scaffolds in creating diagnostic tools. ed.ac.uk The inherent properties of the pyridine scaffold, such as its weak basicity and potential for aqueous solubility, further enhance its attractiveness in drug design. mdpi.com
Design of Novel Pharmacologically Relevant Chemical Scaffolds
The pyridine scaffold is a fundamental component in numerous approved therapeutic agents, valued for its ability to enhance pharmacokinetic and pharmacodynamic properties. nih.govmdpi.com The this compound structure serves as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This characteristic makes it an excellent starting point for the development of new drugs, particularly kinase inhibitors. nih.govrsc.org
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. researchgate.netnih.gov The aminopyridine core of this compound can mimic the adenine (B156593) ring of ATP, enabling it to bind to the hinge region of kinase active sites. rsc.org By modifying the phenylamino and aldehyde groups, medicinal chemists can systematically synthesize libraries of derivatives to target specific kinases with high potency and selectivity. nih.govresearchgate.net
For instance, the phenylamino group can be substituted with various functional groups to explore interactions with different pockets within the kinase active site. The aldehyde can be transformed into other functional groups or used as a handle to attach larger molecular fragments, thereby expanding the chemical diversity of the resulting compounds. Research has shown that similar aminopyridine-based fragments can be elaborated into potent inhibitors for kinases like Interleukin-2-inducible T-cell kinase (Itk), monopolar spindle 1 (MPS1), and Aurora kinases. nih.gov
Table 1: Potential Kinase Targets for Scaffolds Derived from this compound
| Kinase Family | Therapeutic Area | Rationale for Targeting |
|---|---|---|
| Tyrosine Kinases (e.g., Src, Abl) | Cancer | Inhibition of signaling pathways that drive tumor growth and proliferation. researchgate.net |
| Serine/Threonine Kinases (e.g., Aurora, PLK) | Cancer | Disruption of cell cycle progression in rapidly dividing cancer cells. nih.gov |
Exploration of Structure-Activity Relationships in Ligand-Target Interactions
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. drugdesign.org The this compound scaffold offers multiple points for chemical modification, making it an ideal candidate for systematic SAR exploration. nih.govnih.govmdpi.comrsc.org
Key structural features of this compound that can be systematically varied in SAR studies include:
The Phenyl Ring: Substituents can be introduced at the ortho, meta, and para positions to probe the steric and electronic requirements of the binding pocket. For example, introducing electron-donating or electron-withdrawing groups can alter the pKa of the secondary amine and influence hydrogen bonding interactions.
The Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor. Its position relative to the other substituents is crucial for hinge binding in kinases. Modifications to the pyridine ring itself, though more synthetically challenging, could be explored.
The Aldehyde Group: This group can be reduced to an alcohol, oxidized to a carboxylic acid, or converted into various other functional groups (e.g., imines, oximes) to assess the impact on binding affinity and selectivity.
By synthesizing and testing a series of analogs, researchers can build a comprehensive SAR model. This model helps to identify the key molecular interactions responsible for the desired biological effect and guides the design of more potent and selective compounds. For example, studies on similar heterocyclic systems have shown that the nature and position of substituents can dramatically alter target affinity and selectivity.
Table 2: Hypothetical SAR Study on this compound Derivatives
| Modification | Position | Predicted Effect on Activity | Rationale |
|---|---|---|---|
| Addition of a methoxy (B1213986) group | para-position of phenyl ring | Potential increase in affinity | May form additional hydrogen bonds or favorable hydrophobic interactions in the binding site. |
| Replacement of phenyl with naphthyl | Phenylamino group | Potential increase in affinity | Larger aromatic system could enhance van der Waals interactions. |
| Reduction of aldehyde to alcohol | C3-position of pyridine ring | Likely decrease in affinity | Aldehyde may be involved in a key hydrogen bond or covalent interaction that is lost upon reduction. |
Applications in Conjugation Chemistry
The aldehyde functional group of this compound is a versatile handle for chemical ligation and bioconjugation. acs.orgrsc.org This reactivity allows the molecule to be covalently attached to other molecules, including peptides, proteins, and surfaces, for a variety of applications. nih.gov
One important application is in the formation of hydrazones. Aldehydes react readily with hydrazines to form stable hydrazone linkages. This chemistry is widely used in bioconjugation because it proceeds under mild, aqueous conditions that are compatible with biological molecules. nih.gov For example, this compound could be used to label proteins that have been modified to contain a hydrazine (B178648) group, or vice versa. Aniline-catalyzed hydrazone ligation has been shown to be particularly efficient for functionalizing biosensor surfaces with antibodies. nih.gov
Furthermore, aldehydes can participate in multicomponent reactions, such as the aldehyde-alkyne-amine (A3) coupling, which rapidly generates molecular complexity. soton.ac.uk This reaction could be used to link this compound to an alkyne and another amine, creating a diverse library of compounds for screening. Aldehydes are also key reactants in other modern bioconjugation techniques, such as RIKEN click chemistry, which involves the reaction of unsaturated aldehydes with amines. nih.gov
The ability to conjugate this compound to other molecules opens up possibilities for creating:
Targeted Drug Delivery Systems: By attaching the molecule to a targeting ligand (e.g., an antibody or peptide), it could be selectively delivered to diseased cells.
Biochemical Probes: Conjugation to a fluorescent dye or affinity tag would allow for the visualization and study of its interactions with biological targets.
Functionalized Biomaterials: Immobilizing the molecule onto a solid support could be used to create materials with specific catalytic or binding properties.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Adenosine triphosphate (ATP) |
Computational Chemistry and Theoretical Investigations
Electronic Structure Analysis
The arrangement of electrons within a molecule dictates its physical and chemical properties. Through electronic structure analysis, we can visualize the distribution of electron density and predict regions of reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability.
Table 1: Representative Frontier Molecular Orbital Energies of Analogous Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2-Aminopyridine | -5.89 | -0.21 | 5.68 |
| 3-Pyridinecarboxaldehyde | -7.12 | -1.54 | 5.58 |
Note: The data in this table is derived from computational studies on analogous compounds and is intended to be illustrative of the expected electronic properties of 6-(Phenylamino)nicotinaldehyde.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. jocpr.com The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.
In this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group are expected to be regions of high electron density, appearing as red or yellow areas on the MEP map. These sites are prone to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aldehyde proton would exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The phenyl ring will likely show a more complex potential distribution due to the delocalized π-electrons.
Reactivity Prediction and Mechanistic Studies
Computational methods can predict the reactivity of different sites within a molecule and help elucidate the pathways of chemical reactions.
Fukui functions are used in density functional theory to describe the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.orgscm.com This allows for the identification of the most nucleophilic and electrophilic sites. The Fukui function, ƒ+(r ), indicates the propensity of a site to accept an electron (nucleophilic attack), while ƒ-(r ) suggests its tendency to donate an electron (electrophilic attack).
For this compound, it is anticipated that the nitrogen and oxygen atoms would have high values of ƒ-(r ), making them susceptible to electrophilic attack. The carbon atom of the aldehyde group is expected to have a high ƒ+(r ) value, marking it as a primary site for nucleophilic addition reactions.
Table 2: Predicted Local Reactivity Descriptors for this compound based on Analogous Systems
| Atom/Region | Predicted ƒ+ (Susceptibility to Nucleophilic Attack) | Predicted ƒ- (Susceptibility to Electrophilic Attack) |
|---|---|---|
| Aldehyde Carbon | High | Low |
| Pyridine Nitrogen | Low | High |
| Aldehyde Oxygen | Low | High |
Note: This table presents a qualitative prediction based on the known electronic effects of the functional groups present in this compound.
Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This information is invaluable for understanding the kinetics and thermodynamics of a chemical transformation. While specific reaction pathways for this compound have not been extensively studied computationally, theoretical methods could be applied to investigate reactions such as nucleophilic addition to the aldehyde, electrophilic substitution on the aromatic rings, or reactions involving the amino group. Such studies would involve mapping the potential energy surface to locate energy minima (reactants and products) and saddle points (transition states).
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function and interactions.
The conformation of this compound is determined by the rotational freedom around the C-N bond connecting the phenyl and pyridine rings, as well as the orientation of the aldehyde group. Computational conformational analysis can identify the most stable conformers and the energy barriers between them. Due to potential steric hindrance between the ortho-hydrogens of the phenyl ring and the pyridine ring, a non-planar (twisted) conformation is likely to be the most stable, similar to what is observed in biphenyl (B1667301) and its derivatives.
Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the accessible conformational space, study the flexibility of the molecule, and investigate its interactions with solvent molecules or other species. For this compound, MD simulations could reveal the preferred orientations of the phenyl and aldehyde groups in different environments and provide insights into its dynamic properties.
Ligand-Metal Interaction Modeling and Binding Energy Calculations
Computational modeling of ligand-metal interactions is a powerful tool for predicting the geometric and electronic structures of coordination complexes, as well as for quantifying the strength of the metal-ligand bond through binding energy calculations. These theoretical investigations often employ methods such as Density Functional Theory (DFT) and other quantum mechanical approaches to provide insights into the nature of the coordination, including the contributions of electrostatic and covalent interactions.
Such studies typically involve the optimization of the molecular geometries of the ligand and its metal complexes to determine the most stable arrangements. Subsequent frequency calculations are performed to confirm that these structures correspond to energy minima. From these optimized geometries, binding energies can be calculated, which indicate the stability of the metal-ligand bond.
Despite the utility of these computational methods, specific research applying these techniques to this compound is not currently available in the public domain. Therefore, detailed research findings, including interactive data tables of binding energies with various metal ions, cannot be provided at this time. The scientific community has yet to publish theoretical investigations into the coordination chemistry of this particular compound.
Future Directions and Emerging Research Avenues
Development of Sustainable Synthetic Methodologies
The future synthesis of 6-(Phenylamino)nicotinaldehyde will likely prioritize environmentally benign and efficient methods. Traditional cross-coupling reactions for the formation of the C-N bond, while effective, often rely on expensive metal catalysts, harsh reaction conditions, and generate significant waste. Emerging research focuses on greener alternatives that are more atom-economical and utilize sustainable resources.
Future synthetic strategies are expected to move towards:
Metal-Free C-N Bond Formation: Recent advancements in metal-free methodologies for the formation of C-N bonds in polyhalogenated pyridines and pyrimidines present a promising avenue. rsc.org These methods can offer high site-selectivity and avoid the use of transition metals, reducing both cost and environmental impact.
Catalytic Hydrogen Transfer Reactions: Atom-economical and sustainable C-N bond formation can be achieved from alcohols and various nitrogen sources through catalytic hydrogen transfer reactions, producing only hydrogen as a byproduct.
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation, often in combination with green solvents like deep eutectic solvents, can significantly reduce reaction times and energy consumption. researchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
The development of these sustainable methods will be crucial for the large-scale and cost-effective production of this compound, making it more accessible for various applications.
Table 1: Comparison of Synthetic Methodologies for C-N Bond Formation
| Methodology | Advantages | Disadvantages |
| Traditional Cross-Coupling | High yields, good functional group tolerance | Relies on expensive/toxic metal catalysts, harsh conditions, generates waste |
| Metal-Free Synthesis | Avoids metal contamination, potentially lower cost, high selectivity rsc.org | May require specific substrates, reaction scope can be limited |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficient researchgate.net | Requires specialized equipment, potential for localized overheating |
| Flow Chemistry | Excellent process control, enhanced safety, scalable | High initial equipment cost, potential for clogging |
Exploration of Novel Coordination Architectures
The presence of both a nitrogen atom in the pyridine (B92270) ring and the amino and aldehyde functionalities provides this compound with multiple coordination sites. This makes it a versatile ligand for the construction of novel coordination polymers and metal-organic frameworks (MOFs). nih.govacs.orgrsc.orgacs.orgelsevierpure.com The unique electronic and steric properties of the phenylamino (B1219803) group can be expected to influence the resulting structures and their properties.
Future research in this area should focus on:
Design of Multi-metallic MOFs: The use of this compound as a ligand could facilitate the synthesis of bimetallic or multi-metallic MOFs, which can exhibit synergistic catalytic or electronic properties. nih.gov
Functionalized Porous Materials: The aldehyde group can be further modified post-synthesis to introduce new functionalities within the pores of MOFs, leading to materials with tailored properties for applications such as gas storage, separation, and catalysis.
Luminescent Coordination Polymers: The aromatic nature of the ligand suggests that its coordination complexes could exhibit interesting photoluminescent properties, which could be tuned by the choice of the metal ion and the coordination geometry.
The systematic investigation of the coordination chemistry of this compound with a wide range of metal ions will be key to unlocking its potential in the design of new crystalline materials. mdpi.comresearchgate.netbio-itworld.compurdue.edulibretexts.orgmdpi.comnih.gov
Integration with High-Throughput Screening for Chemical Discovery
High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for the rapid evaluation of large libraries of compounds. nih.govnih.gov The this compound scaffold represents a valuable starting point for the generation of diverse chemical libraries for HTS campaigns. The reactivity of the aldehyde group allows for a wide range of chemical transformations, enabling the creation of numerous derivatives.
Future efforts should be directed towards:
Combinatorial Library Synthesis: The development of efficient and automated methods for the synthesis of a large number of this compound derivatives will be essential for their use in HTS.
Development of Novel Assays: The unique properties of these compounds may necessitate the development of new HTS assays. For instance, fluorescence-based assays could be employed to screen for compounds that interact with specific biological targets. researchgate.netacs.orgnih.govacs.org
Application in Phenotypic Screening: In addition to target-based screening, libraries of this compound derivatives could be used in phenotypic screens to identify compounds that induce a desired cellular response, without prior knowledge of the specific molecular target.
The integration of synthetic chemistry with HTS will accelerate the discovery of new bioactive molecules and functional materials based on the this compound core structure.
Design of Advanced Functional Materials with Tunable Properties
The inherent electronic and structural features of this compound make it an attractive building block for the design of advanced functional materials. The extended π-system and the presence of heteroatoms suggest potential applications in optoelectronics and sensing.
Future research should explore:
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of aminopyridine derivatives suggest that compounds based on the this compound scaffold could be developed as new emitters for OLEDs. nih.govsciforum.net The electronic properties could be fine-tuned by modifying the substituents on the phenyl ring.
Nonlinear Optical (NLO) Materials: Aminopyridine derivatives have been investigated for their NLO properties. researchgate.net The intramolecular charge transfer characteristics of this compound could lead to materials with significant second- or third-order NLO responses.
Chemosensors: The aldehyde and amino groups can act as binding sites for specific analytes. The development of derivatives that exhibit a change in their optical or electronic properties upon binding to a target molecule could lead to new chemosensors.
The rational design and synthesis of new materials based on this compound, guided by computational modeling and a thorough understanding of structure-property relationships, will be a key driver of innovation in this field. researchgate.net
Table 2: Potential Applications of Functional Materials Based on this compound
| Material Type | Potential Application | Key Properties to Optimize |
| Organic Light-Emitting Diodes (OLEDs) | Displays, Solid-state lighting | High quantum yield, color purity, thermal stability nih.govsciforum.net |
| Nonlinear Optical (NLO) Materials | Optical switching, frequency conversion | Large hyperpolarizability, optical transparency researchgate.net |
| Chemosensors | Environmental monitoring, medical diagnostics | High selectivity, high sensitivity, rapid response |
Q & A
Q. What are the optimal synthetic routes for 6-(Phenylamino)nicotinaldehyde, and how do reaction conditions influence yield?
The synthesis of this compound typically involves coupling reactions between phenylamine and nicotinaldehyde derivatives. For example, Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) under anhydrous conditions (60–80°C, inert atmosphere) can achieve moderate yields (40–65%) . Alternative pathways include nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF), where the amino group displaces halides or other leaving groups on the pyridine ring. Reaction optimization should focus on catalyst loading, solvent polarity, and temperature, with purification via silica gel chromatography .
Q. How does the aldehyde functional group influence the compound’s reactivity in downstream modifications?
The aldehyde group is highly reactive, enabling transformations such as:
- Oxidation : Forms carboxylic acids (e.g., using KMnO₄ in acidic conditions) for solubility enhancement.
- Reduction : Converts to hydroxymethyl groups (e.g., NaBH₄ in ethanol) for prodrug design.
- Condensation : Forms Schiff bases with amines (e.g., hydrazines for oxime derivatives), useful in bioconjugation or metal coordination studies .
Control of pH and stoichiometry is critical to avoid side reactions like over-oxidation or polymerization.
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirms regioselectivity of phenylamino substitution (e.g., aromatic proton splitting patterns at δ 8.2–9.0 ppm).
- FT-IR : Detects aldehyde C=O stretch (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹).
- LC-MS : Validates molecular ion peaks (m/z 212.1 for [M+H]⁺) and purity (>95% via HPLC).
- X-ray crystallography : Resolves steric effects of the phenylamino group on the pyridine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) often arise from assay variability. To address this:
- Use standardized protocols (e.g., CLSI guidelines for MIC assays).
- Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects.
- Validate in vitro findings with in vivo models (e.g., zebrafish for neuroprotective studies) .
Mechanistic studies (e.g., enzyme inhibition assays) should accompany phenotypic data to clarify target engagement.
Q. What advanced strategies can elucidate structural dynamics in solution or bound states?
- In situ NMR : Monitors conformational changes under varying pH/temperature (e.g., aldehyde hydration equilibria).
- Molecular Dynamics (MD) simulations : Predicts binding poses with enzymes like HDACs or kinases (docking scores < -7.0 kcal/mol suggest strong affinity).
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to recombinant proteins (e.g., KD < 1 μM for high-affinity interactions) .
Q. How can computational modeling guide the design of this compound-based inhibitors?
- Pharmacophore modeling : Identifies critical features (e.g., aldehyde as an electrophilic warhead, phenylamino for π-π stacking).
- QSAR : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values.
- ADMET prediction : Prioritizes derivatives with optimal logP (2.0–3.5) and low hepatotoxicity (e.g., admetSAR scores > 0.7) .
Q. What methodologies enable radiofluorination of this compound for tracer studies?
A "Radio-Fluorination on Sep-Pak" approach can be adapted:
Synthesize a trimethylammonium precursor (e.g., 6-(N,N,N-trimethylamino)nicotinaldehyde triflate).
React with [¹⁸F]fluoride (trapped on an anion-exchange cartridge) in acetonitrile/t-BuOH (1:4).
Purify via C18 cartridge to isolate 6-[¹⁸F]fluoronicotinaldehyde (RCY ~15–25%, radiochemical purity >95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
